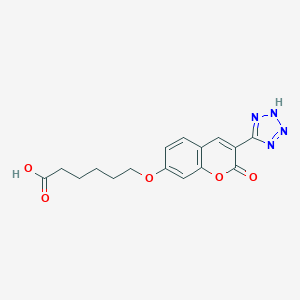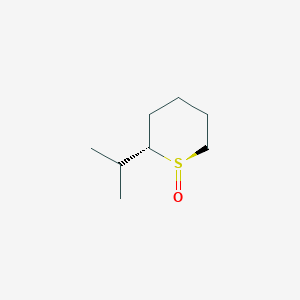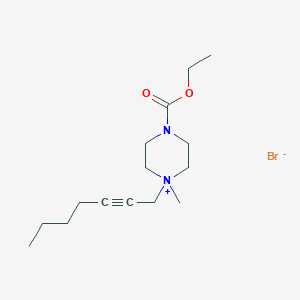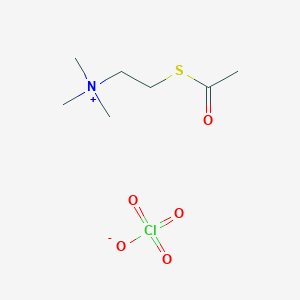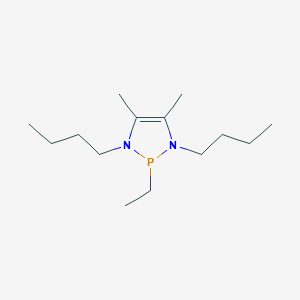
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is a chemical compound that belongs to the family of phosphorus-containing heterocycles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been shown to exhibit antitumor activity against certain cancer cell lines. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition. However, its biochemical and physiological effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-. One direction is to investigate its potential applications in the development of new antitumor agents. Another direction is to explore its potential applications in materials science, such as the synthesis of new phosphorus-containing polymers and dendrimers. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis method for 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-ethyl-1,3-dibutyl-4,5-dimethyl-1H-imidazole with chlorophosphine. The reaction proceeds in the presence of a base, such as potassium tert-butoxide, and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against certain cancer cell lines. In materials science, it has been used as a precursor for the synthesis of phosphorus-containing polymers and dendrimers. In catalysis, it has been studied as a potential catalyst for various organic transformations.
Propiedades
Número CAS |
106054-01-7 |
|---|---|
Nombre del producto |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- |
Fórmula molecular |
C14H29N2P |
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2P/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)17(15)8-3/h6-12H2,1-5H3 |
Clave InChI |
RQICHKCPZXJYEQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1CC)CCCC)C)C |
SMILES canónico |
CCCCN1C(=C(N(P1CC)CCCC)C)C |
Otros números CAS |
106054-01-7 |
Sinónimos |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)




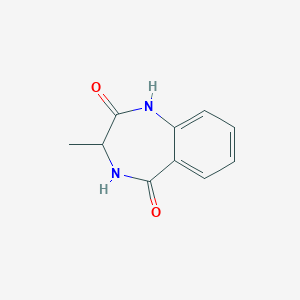
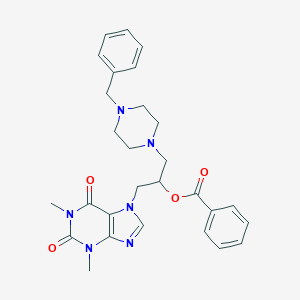
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
